molecular formula C5H2Cl2N2O3 B12274512 2,6-Dichloro-4-hydroxy-3-nitropyridine CAS No. 650140-87-7

2,6-Dichloro-4-hydroxy-3-nitropyridine

Cat. No.: B12274512
CAS No.: 650140-87-7
M. Wt: 208.98 g/mol
InChI Key: SSSUJSXIVQIUSV-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-hydroxy-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-hydroxy-3-nitropyridine typically involves the nitration of 2,6-dichloropyridine. The reaction is carried out using a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The nitration process results in the formation of the nitropyridinium ion, which subsequently undergoes a sigmatropic shift to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-4-hydroxy-3-nitropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-nitropyridine
  • 2,6-Dichloro-3-nitropyridine
  • 2,4-Dichloro-5-nitropyrimidine
  • 2-Chloro-4-nitropyridine

Comparison: 2,6-Dichloro-4-hydroxy-3-nitropyridine is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

650140-87-7

Molecular Formula

C5H2Cl2N2O3

Molecular Weight

208.98 g/mol

IUPAC Name

2,6-dichloro-3-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H,8,10)

InChI Key

SSSUJSXIVQIUSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=O)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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